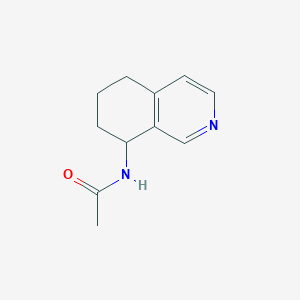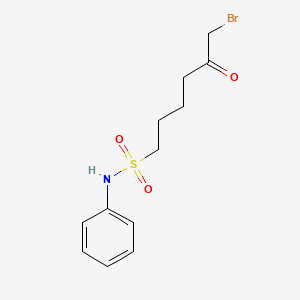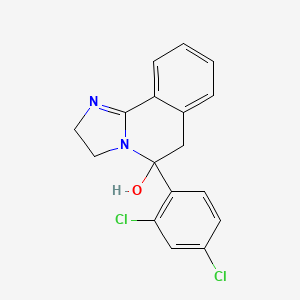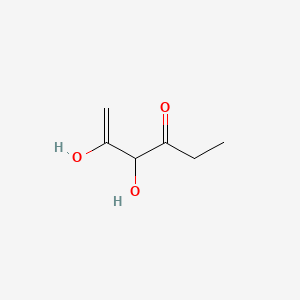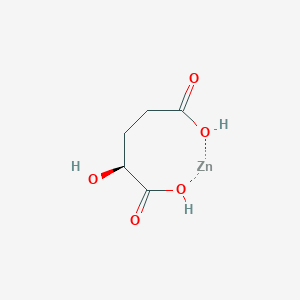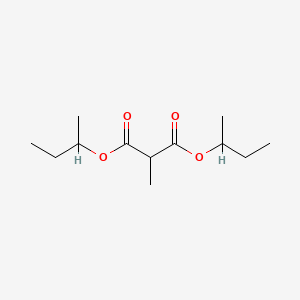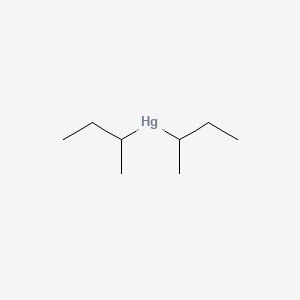
MERCURY, DI-sec-BUTYL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury, di-sec-butyl- is an organomercury compound where two sec-butyl groups are bonded to a mercury atom. Organomercury compounds are known for their significant applications in various fields, including organic synthesis and industrial processes. they are also recognized for their toxicity and environmental impact.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mercury, di-sec-butyl- can be synthesized using the Grignard reagent method. This involves the reaction of sec-butylmagnesium bromide with mercuric chloride. The reaction proceeds as follows:
- Preparation of sec-butylmagnesium bromide by reacting sec-butyl bromide with magnesium in dry ether.
- Reaction of the prepared Grignard reagent with mercuric chloride to form mercury, di-sec-butyl-.
The reaction conditions typically require an inert atmosphere to prevent oxidation and moisture, which can interfere with the reaction .
Industrial Production Methods
Industrial production of mercury, di-sec-butyl- is less common due to the toxicity of mercury compounds. when produced, it follows similar synthetic routes as described above, with stringent controls to manage and mitigate the release of mercury into the environment.
Analyse Des Réactions Chimiques
Types of Reactions
Mercury, di-sec-butyl- undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form mercury(II) compounds.
Reduction: It can be reduced to elemental mercury.
Substitution: The sec-butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can facilitate substitution reactions.
Major Products Formed
Oxidation: Mercury(II) oxide (HgO) or other mercury(II) salts.
Reduction: Elemental mercury (Hg).
Substitution: Various organomercury compounds depending on the substituent used.
Applications De Recherche Scientifique
Mercury, di-sec-butyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-mercury bonds.
Biology: Studied for its toxicological effects on biological systems.
Medicine: Investigated for its potential use in pharmaceuticals, although its toxicity limits its applications.
Industry: Used in the production of certain types of catalysts and in the study of reaction mechanisms involving mercury compounds
Mécanisme D'action
The mechanism of action of mercury, di-sec-butyl- involves the interaction of the mercury atom with various molecular targets. Mercury can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzymes and other proteins, causing toxic effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylmercury: Another organomercury compound with two methyl groups bonded to mercury.
Diethylmercury: Similar structure with two ethyl groups.
Diphenylmercury: Contains two phenyl groups bonded to mercury.
Uniqueness
Mercury, di-sec-butyl- is unique due to the presence of sec-butyl groups, which provide different steric and electronic properties compared to other organomercury compounds. This can influence its reactivity and interactions with other molecules .
Propriétés
Numéro CAS |
691-88-3 |
|---|---|
Formule moléculaire |
C8H18Hg |
Poids moléculaire |
314.82 g/mol |
Nom IUPAC |
di(butan-2-yl)mercury |
InChI |
InChI=1S/2C4H9.Hg/c2*1-3-4-2;/h2*3H,4H2,1-2H3; |
Clé InChI |
WMBMHYBGXVKXNB-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)[Hg]C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


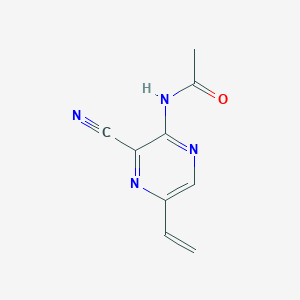
![4-Methylumbelliferyl2-sulfamino-2-deoxy-a-D-gluc]](/img/structure/B13811360.png)
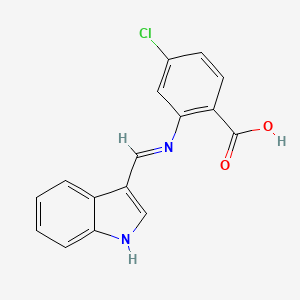
![N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide](/img/structure/B13811371.png)
